benzhydryl (2S,5R)-3-methyl-4,7-dioxo-3-(triazol-1-ylmethyl)-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
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Overview
Description
Benzhydryl (2S,5R)-3-methyl-4,7-dioxo-3-(triazol-1-ylmethyl)-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a thia-azabicyclo heptane core, a triazole ring, and a benzhydryl group. Its molecular formula is C23H22N4O4S, and it has a molecular weight of 450.51 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzhydryl (2S,5R)-3-methyl-4,7-dioxo-3-(triazol-1-ylmethyl)-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves multiple steps, starting with the formation of the thia-azabicyclo heptane core. This is typically achieved through a cyclization reaction involving a suitable precursor. The triazole ring is then introduced via a click chemistry reaction, which involves the reaction of an azide with an alkyne under copper-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and click chemistry steps, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Benzhydryl (2S,5R)-3-methyl-4,7-dioxo-3-(triazol-1-ylmethyl)-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid or ketone, while reduction could produce an alcohol or alkane .
Scientific Research Applications
Benzhydryl (2S,5R)-3-methyl-4,7-dioxo-3-(triazol-1-ylmethyl)-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or as a component of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of benzhydryl (2S,5R)-3-methyl-4,7-dioxo-3-(triazol-1-ylmethyl)-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thia-azabicyclo heptane derivatives, such as:
- (2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide
- Benzhydryl (2S,3R,5R)-3-hydroxymethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Uniqueness
What sets benzhydryl (2S,5R)-3-methyl-4,7-dioxo-3-(triazol-1-ylmethyl)-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate apart is its unique combination of functional groups and its potential for diverse applications. The presence of the triazole ring, in particular, provides additional opportunities for chemical modification and biological activity .
Properties
Molecular Formula |
C23H22N4O4S |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
benzhydryl (2S,5R)-3-methyl-4,7-dioxo-3-(triazol-1-ylmethyl)-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C23H22N4O4S/c1-23(15-26-13-12-24-25-26)21(27-18(28)14-19(27)32(23)30)22(29)31-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,19-21H,14-15H2,1H3/t19-,21+,23?,32?/m1/s1 |
InChI Key |
VPSDLKPEYQXADA-SLAGKEBRSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1=O)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CN5C=CN=N5 |
Canonical SMILES |
CC1(C(N2C(S1=O)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CN5C=CN=N5 |
Origin of Product |
United States |
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